molecular formula C17H18BrNO3S B2679457 N-(4-bromophenyl)-N-(2-hydroxyethyl)-2-(4-methylphenyl)ethene-1-sulfonamide CAS No. 1394800-97-5

N-(4-bromophenyl)-N-(2-hydroxyethyl)-2-(4-methylphenyl)ethene-1-sulfonamide

Cat. No.: B2679457
CAS No.: 1394800-97-5
M. Wt: 396.3
InChI Key: DKOFFKQSAXGDPJ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N-(2-hydroxyethyl)-2-(4-methylphenyl)ethene-1-sulfonamide is a sulfonamide derivative characterized by a bromophenyl group, a hydroxyethyl substituent on the nitrogen atom, and a 4-methylphenyl moiety attached to the ethene-sulfonamide backbone.

Properties

IUPAC Name

N-(4-bromophenyl)-N-(2-hydroxyethyl)-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3S/c1-14-2-4-15(5-3-14)10-13-23(21,22)19(11-12-20)17-8-6-16(18)7-9-17/h2-10,13,20H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOFFKQSAXGDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N(CCO)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-N-(2-hydroxyethyl)-2-(4-methylphenyl)ethene-1-sulfonamide is a sulfonamide compound characterized by a unique structure that includes a sulfonamide group, an ethene moiety, and two aromatic rings. Its molecular formula is C₁₇H₁₈BrNO₃S, and it has garnered attention for its potential biological activities in medicinal chemistry.

Structural Characteristics

The compound features:

  • Bromine Substitution : The presence of the bromine atom on the phenyl ring may enhance its lipophilicity and biological interactions.
  • Hydroxyethyl Group : This group potentially increases solubility and may play a role in hydrogen bonding with biological targets.
  • Aromatic Rings : The two phenyl groups contribute to the compound's stability and interaction with various biomolecules.
  • Antimicrobial Activity : Sulfonamides are known for their antimicrobial properties, primarily due to their ability to inhibit bacterial folic acid synthesis. This mechanism could be hypothesized for this compound as well.
  • Antioxidant Properties : Compounds similar in structure have shown antioxidant activity, which could be relevant for this sulfonamide.
  • Enzyme Inhibition : The presence of the sulfonamide group suggests potential inhibition of enzymes such as carbonic anhydrase or other sulfa-sensitive enzymes.

Case Studies and Research Findings

While specific case studies on this compound are sparse, related literature provides context on its potential applications:

  • Antimicrobial Studies : Research has shown that structurally similar sulfonamides exhibit significant antimicrobial activity against various pathogens. For instance, compounds with similar aromatic substitutions have been effective against Gram-positive and Gram-negative bacteria.
  • In Vitro Assays : Related compounds have undergone extensive in vitro testing to evaluate their efficacy against cancer cell lines. Sulfonamides have been noted to exhibit cytotoxic effects in certain cancer models, suggesting that this compound may warrant similar investigations .

Comparative Biological Activity Table

Compound NameActivity TypeReference
SulfanilamideAntimicrobial
4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenolAntioxidant
N-(4-Bromophenyl) SulfonamidesCytotoxicity against cancer cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(4-bromophenyl)-N-(2-hydroxyethyl)-2-(4-methylphenyl)ethene-1-sulfonamide with key analogs reported in the literature. Differences in substituents, molecular properties, and biological activities are highlighted:

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Biological/Physical Properties Reference
This compound R1 = Br, R2 = 2-hydroxyethyl, R3 = Me C17H18BrNO3S 396.30 Not reported Hypothesized enhanced solubility due to hydroxyethyl group
(E)-2-(4′-Bromophenyl)-N-(4-fluorophenyl)ethenesulfonamide (6c) R1 = Br, R2 = 4-F-phenyl, R3 = H C14H11BrFNO2S 354.97 138–140 Potent enzyme inhibitor; HRMS: [M+H]+ 355.9702
2-(4-Chlorophenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide R1 = Cl, R2 = 4-Me-benzyl, R3 = H C16H16ClNO2S 321.82 Not reported Supplier-listed; potential scaffold for drug design
(E)-2-(4-Bromophenyl)-N-[(4-chlorophenyl)methyl]ethene-1-sulfonamide R1 = Br, R2 = 4-Cl-benzyl, R3 = H C15H13BrClNO2S 410.70 Not reported Synergy of Br/Cl substituents; ZINC ID: 1398373
(E)-2-(4-Methoxyphenyl)-N-[(thiophen-2-yl)methyl]ethene-1-sulfonamide R1 = OMe, R2 = thiophen-2-yl, R3 = H C14H15NO3S2 309.40 Not reported Enhanced π-π stacking due to thiophene moiety

Key Observations:

Halogen Effects: Bromine (Br) in 6c and the target compound may enhance metabolic stability compared to chlorine (Cl) analogs . Chlorine-substituted derivatives (e.g., C16H16ClNO2S) are lighter and may exhibit higher reactivity in electrophilic substitutions .

N-Substituent Impact: The 2-hydroxyethyl group in the target compound likely improves aqueous solubility compared to benzyl or thiophene-based substituents (e.g., C14H15NO3S2) .

Biological Activity: Compound 6c (Br/F-substituted) demonstrated potency in enzyme inhibition studies, suggesting bromophenyl groups may optimize target binding . Thiophene-containing analogs (e.g., C14H15NO3S2) may engage in unique intermolecular interactions due to aromatic heterocycles .

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